molecular formula C18H19N5O2 B6671587 N-[[(2R,3S)-2-(2-methylpyrazol-3-yl)oxolan-3-yl]methyl]quinoxaline-2-carboxamide

N-[[(2R,3S)-2-(2-methylpyrazol-3-yl)oxolan-3-yl]methyl]quinoxaline-2-carboxamide

Cat. No.: B6671587
M. Wt: 337.4 g/mol
InChI Key: ZESIIADMDRDDMZ-YVEFUNNKSA-N
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Description

N-[[(2R,3S)-2-(2-methylpyrazol-3-yl)oxolan-3-yl]methyl]quinoxaline-2-carboxamide is a complex organic compound that features a quinoxaline core, a pyrazole ring, and an oxolane ring

Properties

IUPAC Name

N-[[(2R,3S)-2-(2-methylpyrazol-3-yl)oxolan-3-yl]methyl]quinoxaline-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O2/c1-23-16(6-8-21-23)17-12(7-9-25-17)10-20-18(24)15-11-19-13-4-2-3-5-14(13)22-15/h2-6,8,11-12,17H,7,9-10H2,1H3,(H,20,24)/t12-,17+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZESIIADMDRDDMZ-YVEFUNNKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C2C(CCO2)CNC(=O)C3=NC4=CC=CC=C4N=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C(=CC=N1)[C@H]2[C@@H](CCO2)CNC(=O)C3=NC4=CC=CC=C4N=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[(2R,3S)-2-(2-methylpyrazol-3-yl)oxolan-3-yl]methyl]quinoxaline-2-carboxamide typically involves multiple steps:

    Formation of the Quinoxaline Core: This can be achieved through the condensation of o-phenylenediamine with a suitable dicarbonyl compound.

    Introduction of the Pyrazole Ring: The pyrazole ring can be synthesized via cyclization reactions involving hydrazines and 1,3-diketones.

    Construction of the Oxolane Ring: This step often involves the use of epoxides or diols under acidic or basic conditions.

    Final Coupling: The final step involves coupling the pyrazole and oxolane intermediates with the quinoxaline core using amide bond formation techniques, such as the use of coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent purification protocols.

Chemical Reactions Analysis

Types of Reactions

N-[[(2R,3S)-2-(2-methylpyrazol-3-yl)oxolan-3-yl]methyl]quinoxaline-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation catalysts or metal hydrides.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the quinoxaline or pyrazole rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution.

Major Products

    Oxidation: Formation of quinoxaline N-oxides.

    Reduction: Formation of reduced quinoxaline derivatives.

    Substitution: Halogenated quinoxaline or pyrazole derivatives.

Scientific Research Applications

N-[[(2R,3S)-2-(2-methylpyrazol-3-yl)oxolan-3-yl]methyl]quinoxaline-2-carboxamide has several applications in scientific research:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.

    Materials Science: Utilized in the development of organic semiconductors and light-emitting diodes (LEDs).

    Biological Studies: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Mechanism of Action

The mechanism of action of N-[[(2R,3S)-2-(2-methylpyrazol-3-yl)oxolan-3-yl]methyl]quinoxaline-2-carboxamide involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes or receptors that are involved in key biological pathways.

    Pathways Involved: The compound may modulate signaling pathways by binding to active sites or allosteric sites on target proteins, thereby altering their activity.

Comparison with Similar Compounds

Similar Compounds

    N-[[(2R,3S)-2-(2-methylpyrazol-3-yl)oxolan-3-yl]methyl]quinoxaline-2-carboxamide: shares structural similarities with other quinoxaline derivatives and pyrazole-containing compounds.

    3-Methoxyphenylboronic acid: Another compound with a boronic acid functional group, used in organic synthesis.

    3-(Trifluoromethyl)benzylamine: A compound with a trifluoromethyl group, used in medicinal chemistry.

Uniqueness

    Structural Complexity:

    Functional Versatility: The presence of multiple functional groups allows for a wide range of chemical modifications and applications.

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